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Compound of Interest

Compound Name: 4-Aminochroman-3-ol

Cat. No.: B1641235

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of a
promising class of compounds: coumarin derivatives featuring an aminothiadiazole moiety. This
document includes a summary of their antifungal activity, detailed experimental protocols for
their synthesis and evaluation, and a visualization of a key antifungal mechanism.

Introduction

Coumarin and its derivatives are a well-established class of heterocyclic compounds with a
wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial
properties. The incorporation of a 1,3,4-thiadiazole ring, particularly with an amino substituent,
into the coumarin scaffold has emerged as a promising strategy in the development of novel
antifungal agents. This hybridization can enhance the lipophilicity and interaction with fungal
cellular targets, leading to improved antifungal efficacy.

Data Presentation: Antifungal Activity

The antifungal activity of coumarin-aminothiadiazole derivatives has been evaluated against a
panel of pathogenic fungi, including Aspergillus niger and Candida albicans. The data,
presented in the tables below, summarizes the key findings from various studies, including
Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
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Table 1: Antifungal Activity of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) and
Related Derivatives

Compound Fungal Strain Method Result Reference
4-((5-Amino-
1,3,4-thiadiazol- Zone of
) ) Agar Well o

2- Aspergillus niger - Inhibition: 16 mm  [1]

Diffusion
yl)methoxy)coum (at 1 mg/mL)
arin (ATMC)

Zone of

) ) Agar Well o
Candida albicans o Inhibition: 21 mm  [1]
Diffusion

(at 1 mg/mL)

3-[5-(4-
methylphenylami
no)-1,3,4- Candida albicans  Disk Diffusion Moderate Activity  [2]
thiadiazol-2-yl]-6-
nitrocoumarin
Coumarin-
o Pseudomonas Broth
thiadiazole ] ) o MIC: 1.79 mg/mL  [3]
) aeruginosa Microdilution
hybrid 1
Coumarin-
o Pseudomonas Broth
thiadiazole ] ) o MIC: 0.25 mg/mL  [3]
) aeruginosa Microdilution
hybrid 6
Coumarin-
o Staphylococcus Broth
thiadiazole ) o ) o MIC: 0.03 mg/mL  [3]
i epidermidis Microdilution
hybrid 6
Coumarin-
o Staphylococcus Broth
thiadiazole ) o ) o MIC: 0.01 mg/mL  [3]
) epidermidis Microdilution
hybrid 11

Table 2: Minimum Inhibitory Concentration (MIC) of Various Coumarin-Thiadiazole Derivatives
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Compound Series Fungal Strain MIC Range (pg/mL) Reference
Thiazolyl-Coumarin ) )
_ Candida albicans 3.9-625 [4]
Hybrids
Aspergillus niger 3.9-11.3 [4]

Coumarin-Triazole- o
>12 (Zone of Inhibition

Thiadiazine Candida albicans )
o in mm)

Derivatives
Coumarin-Triazole ] ]

] Candida albicans 2-4
Hybrids
Saccharomyces

o 2-4
cerevisiae

Aspergillus fumigatus 2-48

Experimental Protocols
Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-
yl)methoxy)coumarin (ATMC)

This protocol describes a general method for the synthesis of the target compound, which can
be adapted for the synthesis of related derivatives.
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Synthesis Workflow
4-Hydroxycoumarin @ethyl_bromoacetata Anhydrous_K2CO3 Anhydrous_acetone
Base Solvent
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Synthesis of ATMC.

Step 1: Synthesis of Methyl 2-(coumarin-4-yloxy)acetate
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e To a solution of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium
carbonate.

e Add methyl bromoacetate to the mixture.

o Reflux the reaction mixture for a specified time until the reaction is complete (monitored by
TLC).

» After cooling, filter the mixture and evaporate the solvent to obtain the crude product.
 Purify the product by recrystallization.[1]
Step 2: Synthesis of 2-(Coumarin-4-yloxy)acetic acid

o Perform catalytic hydrolysis of Methyl 2-(coumarin-4-yloxy)acetate to obtain the
corresponding carboxylic acid.[1]

Step 3: Synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC)

To a mixture of 2-(coumarin-4-yloxy)acetic acid and thiosemicarbazide, add phosphorous
oxychloride as a cyclizing agent.

¢ Reflux the reaction mixture.

» After completion of the reaction, pour the mixture into ice-cold water and neutralize with a
suitable base.

» Collect the precipitated solid, wash with water, and purify by recrystallization to yield the final
product, ATMC.[1]

Antifungal Susceptibility Testing: Broth Microdilution
Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)
of antifungal compounds.
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Broth Microdilution Workflow

Prepare Fungal Inoculum Prepare Serial Dilutions of
(e.g., 0.5 McFarland) Coumarin Derivative in 96-well plate

Determine MIC
(Lowest concentration with no visible growth)

Click to download full resolution via product page

Antifungal MIC testing.

Materials:

e Test compound (coumarin-aminothiadiazole derivative)
e Fungal strain (e.g., Candida albicans, Aspergillus niger)
o Appropriate broth medium (e.g., RPMI-1640)

o Sterile 96-well microtiter plates

e Spectrophotometer or plate reader (optional)

» Positive control antifungal (e.g., Fluconazole)

» Sterile saline or phosphate-buffered saline (PBS)
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Procedure:

e Preparation of Fungal Inoculum:

o Culture the fungal strain on a suitable agar medium.

o Prepare a suspension of the fungal cells in sterile saline or PBS.

o Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to
approximately 1-5 x 10"6 CFU/mL for yeast.

o Dilute this suspension in the broth medium to achieve the final desired inoculum
concentration (typically 0.5-2.5 x 10"3 CFU/mL).

e Preparation of Drug Dilutions:

o Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

o Perform serial twofold dilutions of the compound in the 96-well microtiter plate using the
broth medium. The final volume in each well should be 100 pL.

¢ |noculation and Incubation:

o Add 100 pL of the standardized fungal inoculum to each well containing the diluted
compound.

o Include a growth control well (inoculum without the compound) and a sterility control well
(broth medium only).

o Incubate the plate at 35-37°C for 24-48 hours.

¢ Determination of MIC:

o The MIC is defined as the lowest concentration of the compound at which there is no
visible growth of the fungus.

o Growth can be assessed visually or by measuring the optical density at a specific
wavelength using a microplate reader.
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Mechanism of Antifungal Action

Studies on coumarin and its derivatives suggest that their antifungal activity may be attributed
to the induction of apoptosis in fungal cells. This programmed cell death is a complex process
involving a cascade of molecular events.
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Proposed Antifungal Mechanism

———
Mitochondria

y

( ] (Cell Wall/Membrane Damage]
Cytochrome ¢ Release)

:

Caspase Activation)

'

DNA Fragmentatior)

Click to download full resolution via product page

Antifungal apoptosis pathway.
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The proposed mechanism involves the following key steps:

» Mitochondrial Dysfunction: The coumarin derivative targets the fungal mitochondria, leading
to an increase in the production of Reactive Oxygen Species (ROS).

o Oxidative Stress: The accumulation of ROS induces oxidative stress within the fungal cell.

o Loss of Mitochondrial Membrane Potential: This is followed by a decrease in the
mitochondrial membrane potential.

o Apoptotic Cascade: The disruption of mitochondrial function triggers the release of pro-
apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases, a
family of proteases that execute apoptosis.

o Cell Death: The activation of the apoptotic cascade leads to characteristic features of
apoptosis, including DNA fragmentation and ultimately, fungal cell death. Additionally, these
compounds may also exert their antifungal effects by causing direct damage to the fungal
cell wall and membrane.

Conclusion

Coumarin derivatives bearing an aminothiadiazole moiety represent a promising class of
antifungal agents. Their synthesis is achievable through straightforward chemical reactions,
and they exhibit significant activity against clinically relevant fungal pathogens. The proposed
mechanism of action, involving the induction of apoptosis, provides a strong rationale for their
further development. The protocols and data presented in these application notes are intended
to facilitate further research and development of these compounds as potential next-generation
antifungal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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